

Application Notes and Protocols for Jps016 (tfa) in Cancer Cell Lines

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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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These application notes provide a comprehensive overview of the use of **Jps016 (tfa)**, a potent PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Class I histone deacetylases (HDACs), in cancer cell line research. Detailed protocols for key experiments are provided to facilitate the investigation of Jps016's mechanism of action and anti-cancer effects.

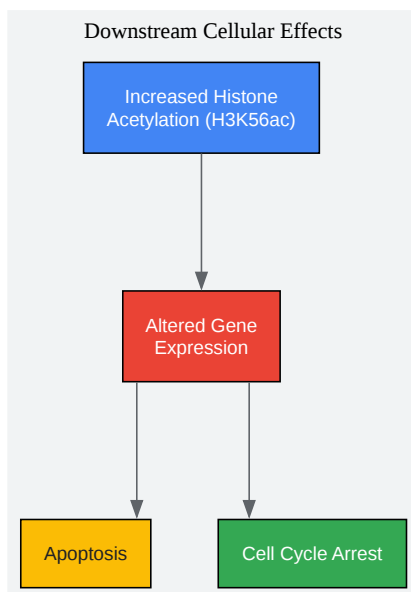
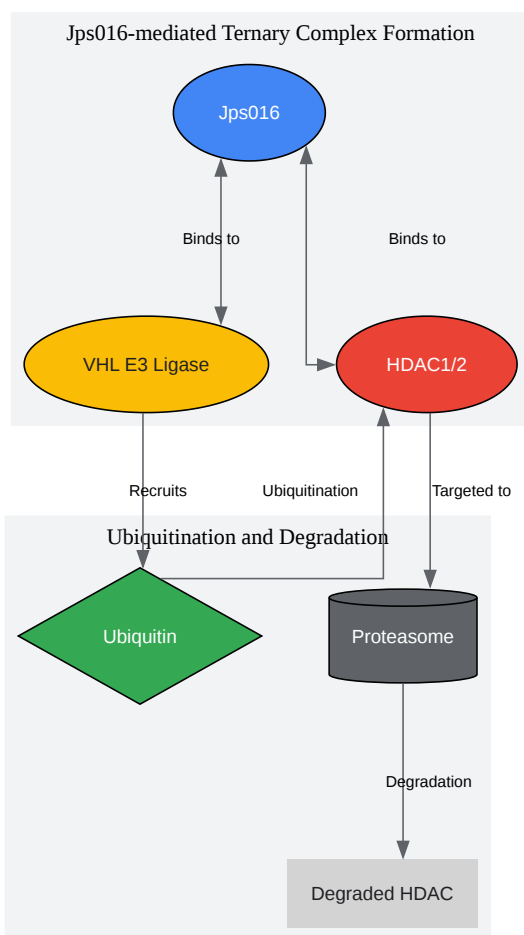
Introduction

Jps016 is a benzamide-based, Von Hippel-Lindau (VHL) E3-ligase recruiting PROTAC that has demonstrated potent and selective degradation of HDAC1 and HDAC2.[1][2][3] By inducing the proximity of these HDACs to the E3 ubiquitin ligase complex, Jps016 triggers their ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation of HDAC1/2 leads to an increase in histone acetylation, resulting in chromatin relaxation and altered gene expression, which can induce apoptosis and cell cycle arrest in cancer cells.[4][5] The primary application of Jps016 has been demonstrated in the HCT116 human colon carcinoma cell line.[4]

Mechanism of Action

Jps016 functions as a molecular bridge, connecting HDAC1/2 with the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1/2 leads to an

accumulation of acetylated histones, such as H3K56ac, which in turn alters gene expression.[5] This alteration in the transcriptome can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in anti-proliferative effects, including apoptosis and cell cycle arrest.[4][6]



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Caption: Mechanism of action of Jps016.

Data Presentation

Table 1: In Vitro Activity of Jps016 in HCT116 Cells

Parameter	Value	Description	Reference
DC50 (HDAC1)	0.1 - 1.0 μ M	Concentration for 50% degradation of HDAC1 after 24 hours.	[4] [5]
DC50 (HDAC2)	~1.0 μ M	Concentration for 50% degradation of HDAC2 after 24 hours.	[4] [5]
DC50 (HDAC3)	>10 μ M	Concentration for 50% degradation of HDAC3 after 24 hours.	[4] [5]
Dmax (HDAC1)	>80%	Maximum degradation of HDAC1 observed.	[4] [5]
Dmax (HDAC2)	~60%	Maximum degradation of HDAC2 observed.	[4] [5]
EC50	5.2 μ M	Half-maximal effective concentration for cytotoxicity after 48 hours.	[3]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing HCT116 cells and treating them with Jps016.

- Cell Line: HCT116 (human colon carcinoma)

- Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Protocol:

- Culture HCT116 cells to 70-80% confluency.
- Prepare a stock solution of **Jps016 (tfa)** in DMSO. A 10 mM stock is recommended.
- Dilute the Jps016 stock solution in complete culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
- Remove the existing medium from the cells and replace it with the medium containing Jps016 or vehicle control (DMSO).
- Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with downstream assays.

Western Blotting for HDAC Degradation

This protocol is for assessing the degradation of HDAC1 and HDAC2 following Jps016 treatment.



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Caption: Western Blotting Experimental Workflow.

Protocol:

- Treat HCT116 cells with various concentrations of Jps016 for 24 hours as described in Protocol 1.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the protein lysates by SDS-PAGE on a 4-20% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol:

- Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of Jps016 for 48 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.

Protocol:

- Treat HCT116 cells with Jps016 at various concentrations for 48 hours.
- Harvest the cells, including any floating cells in the medium.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Safety and Handling

Jps016 (tfa) is for research use only. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage

Store **Jps016 (tfa)** as a solid at -20°C or -80°C. For stock solutions in DMSO, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.^[2] When stored at -80°C, the stock solution is stable for up to 6 months.^[2] Protect from light.^[2]

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